molecular formula C7H9BrN2O2 B581434 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole CAS No. 1207175-26-5

4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole

Cat. No.: B581434
CAS No.: 1207175-26-5
M. Wt: 233.065
InChI Key: DEAWSZWIONWQML-UHFFFAOYSA-N
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Description

4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole is an organic compound that features a pyrazole ring substituted with a bromine atom and a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with a suitable 1,3-dioxolane derivative. One common method includes the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the desired position on the pyrazole ring. The 1,3-dioxolane moiety can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of dehalogenated pyrazoles.

Scientific Research Applications

4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the 1,3-dioxolane moiety can influence the compound’s binding affinity and selectivity towards its molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole is unique due to the combination of the bromine atom and the 1,3-dioxolane moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c8-6-3-9-10(4-6)5-7-11-1-2-12-7/h3-4,7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAWSZWIONWQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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